molecular formula C9H10N4O5 B14710751 N~2~-(2,4-Dinitrophenyl)-L-alaninamide CAS No. 15159-80-5

N~2~-(2,4-Dinitrophenyl)-L-alaninamide

Cat. No.: B14710751
CAS No.: 15159-80-5
M. Wt: 254.20 g/mol
InChI Key: WDXWUTOQGWJXHE-YFKPBYRVSA-N
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Description

N~2~-(2,4-Dinitrophenyl)-L-alaninamide is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the L-alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-Dinitrophenyl)-L-alaninamide typically involves the nitration of phenol to produce 2,4-dinitrophenol, which is then reacted with L-alaninamide. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitrophenyl derivative .

Industrial Production Methods

Industrial production of N2-(2,4-Dinitrophenyl)-L-alaninamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-Dinitrophenyl)-L-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(2,4-Dinitrophenyl)-L-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2,4-Dinitrophenyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and proteins. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A related compound with similar chemical properties but different applications.

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    2,4-Dinitroaniline: Employed in the synthesis of dyes and pigments .

Uniqueness

N~2~-(2,4-Dinitrophenyl)-L-alaninamide is unique due to its specific structure, which combines the properties of dinitrophenyl and L-alaninamide. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry .

Properties

CAS No.

15159-80-5

Molecular Formula

C9H10N4O5

Molecular Weight

254.20 g/mol

IUPAC Name

(2S)-2-(2,4-dinitroanilino)propanamide

InChI

InChI=1S/C9H10N4O5/c1-5(9(10)14)11-7-3-2-6(12(15)16)4-8(7)13(17)18/h2-5,11H,1H3,(H2,10,14)/t5-/m0/s1

InChI Key

WDXWUTOQGWJXHE-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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